molecular formula C16H16O3 B1364677 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 52803-64-2

3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No.: B1364677
CAS No.: 52803-64-2
M. Wt: 256.3 g/mol
InChI Key: YQGOAKNOLJOAPM-UHFFFAOYSA-N
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Description

3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde (CAS: 52803-64-2) is a substituted benzaldehyde derivative featuring a methoxy group at position 3 and a 4-methylbenzyloxy group at position 2 of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structure combines electron-donating (methoxy) and hydrophobic (4-methylbenzyl) groups, influencing reactivity and solubility.

Properties

IUPAC Name

3-methoxy-2-[(4-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-6-8-13(9-7-12)11-19-16-14(10-17)4-3-5-15(16)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGOAKNOLJOAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396113
Record name 3-methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52803-64-2
Record name 3-Methoxy-2-[(4-methylphenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52803-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Strategy

The synthesis of 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde typically involves:

  • Step 1: Preparation or procurement of a hydroxy-substituted benzaldehyde derivative, specifically 3-methoxy-2-hydroxybenzaldehyde.
  • Step 2: Etherification of the phenolic hydroxyl group with 4-methylbenzyl halide (commonly 4-methylbenzyl chloride or bromide) under basic conditions to form the benzyl ether.
  • Step 3: Purification and characterization of the final aldehyde product.

Detailed Synthetic Procedure

Step Reagents & Conditions Description
1 Starting material: 3-methoxy-2-hydroxybenzaldehyde Commercially available or synthesized via methylation of 2-hydroxybenzaldehyde derivatives.
2 4-Methylbenzyl chloride or bromide; base: potassium carbonate (K2CO3) or sodium hydroxide (NaOH); solvent: anhydrous dimethylformamide (DMF) or acetone The phenolic hydroxyl group is deprotonated by the base, generating a phenolate ion that nucleophilically attacks the benzyl halide, forming the ether linkage. The reaction is typically conducted under reflux or at elevated temperatures (80–90 °C) for 12–24 hours.
3 Workup: extraction with ethyl acetate or similar organic solvent, washing with water, drying over anhydrous sodium sulfate Removal of inorganic salts and impurities.
4 Purification: column chromatography on silica gel using hexane/ethyl acetate gradient or recrystallization To achieve high purity (>95%).
5 Characterization: NMR (1H, 13C), HPLC, melting point determination To confirm structure and purity.

Alternative Methods

  • Mitsunobu Reaction: An alternative etherification method involves reacting the phenol with 4-methylbenzyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the ether bond under milder conditions.
  • Phase Transfer Catalysis: Use of quaternary ammonium salts to facilitate the reaction between phenolates and benzyl halides in biphasic systems.

Reaction Optimization and Industrial Considerations

  • Solvent Choice: DMF and acetone are preferred for their ability to dissolve both organic and inorganic components, facilitating efficient reaction.
  • Base Selection: Potassium carbonate is favored for its mildness and effectiveness in deprotonating phenols without causing side reactions.
  • Temperature and Time: Elevated temperatures (80–90 °C) accelerate the reaction, with typical times ranging from 12 to 24 hours.
  • Purification: Column chromatography remains the standard for laboratory scale; for industrial scale, recrystallization and continuous flow methods are explored to improve throughput and reduce solvent use.
  • Yield: Reported yields range from 70% to 90% depending on reaction conditions and purification efficiency.

Data Table Summarizing Preparation Parameters

Parameter Typical Value Notes
Starting Material 3-Methoxy-2-hydroxybenzaldehyde Commercial or synthesized
Alkylating Agent 4-Methylbenzyl chloride or bromide Purity affects yield
Base Potassium carbonate (K2CO3) Mild, effective
Solvent DMF or acetone Polar aprotic preferred
Temperature 80–90 °C Reflux or controlled heating
Reaction Time 12–24 hours Monitored by TLC
Workup Extraction with ethyl acetate, washing Removes inorganic salts
Purification Silica gel chromatography or recrystallization Achieves >95% purity
Yield 70–90% Dependent on scale and conditions

Research Findings and Analytical Data

  • NMR Spectroscopy:
    • 1H NMR shows characteristic aldehyde proton signal near δ 9.8–10.0 ppm (singlet).
    • Aromatic protons appear in the 7.0–7.8 ppm range.
    • The methoxy group (-OCH3) resonates around δ 3.7–3.9 ppm.
    • The benzylic -OCH2- protons appear as a singlet near δ 5.0 ppm.
  • 13C NMR:
    • Aldehyde carbon at δ ~190–195 ppm.
    • Methoxy carbon near δ 55–60 ppm.
    • Benzylic carbon near δ 70 ppm.
  • HPLC Analysis: Confirms purity >95% with appropriate retention times using C18 columns and acetonitrile/water mobile phases.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight (~256–270 g/mol).
  • Crystallography: Single-crystal X-ray diffraction can confirm the ether linkage and spatial arrangement of substituents.

Summary of Key Research and Industrial Insights

Aspect Details
Synthetic Route Nucleophilic substitution of phenol with benzyl halide under basic conditions
Purification Techniques Column chromatography, recrystallization
Scale-up Potential Continuous flow reactors and optimized conditions for industrial production
Analytical Techniques NMR, HPLC, MS, crystallography for structure and purity confirmation
Challenges Controlling regioselectivity, avoiding side reactions, achieving high purity
Applications Intermediate in organic synthesis, potential for derivatization in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde is not well-documented. its effects are likely related to its ability to interact with various molecular targets, such as enzymes and receptors, through its functional groups (aldehyde, methoxy, and benzyl groups). These interactions can influence biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key structural analogues differ in substituents on the benzyl or benzaldehyde rings, impacting physical properties, reactivity, and applications. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Formula Key Properties & Data Reference
3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde 3-OCH₃, 2-(4-methylbenzyloxy) C₁₆H₁₆O₃ - CAS: 52803-64-2.
- Commercial availability noted; used as a synthetic intermediate.
4-Methoxy-2-((4-methoxybenzyl)oxy)benzaldehyde 4-OCH₃, 2-(4-methoxybenzyloxy) C₁₆H₁₆O₄ - Yield: 82%.
- White solid.
- Synthesized via nucleophilic substitution (similar to intermediates 10a–q).
3-Methoxy-4-(4-nitrobenzyloxy)-benzaldehyde 3-OCH₃, 4-(4-nitrobenzyloxy) C₁₅H₁₃NO₅ - Single-crystal X-ray structure confirmed.
- Exhibits strong electron-withdrawing nitro group, enhancing electrophilicity.
2-((1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl)oxy)benzaldehyde 2-(triazole-4-yloxy), 4-methylbenzyl C₁₇H₁₅N₃O₂ - Melting point: 142°C.
- Yield: 68%.
- FTIR peaks: 2,100 (C≡N), 1,680 (C=O), 1,250 cm⁻¹ (C-O).
- NMR: δ10.41 (aldehyde H), δ5.49 (OCH₂).
- Used in PDE2 inhibitor research.
3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde 3-OCH₃, 2-(propargyloxy) C₁₁H₁₀O₃ - Molecular weight: 190.19 g/mol.
- Purity: >97%.
- Used as a click chemistry scaffold.
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde 3-OCH₃, 4-(3-bromobenzyloxy) C₁₆H₁₅BrO₃ - Crystallographic C4—O2—C8 angle = 117.4°.
- Bromine substitution enables further functionalization (e.g., Suzuki coupling).

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • Aldehyde C=O stretches appear near 1,680–1,700 cm⁻¹ across analogues .
    • Methoxy C-O vibrations are observed at ~1,250 cm⁻¹ .
  • NMR Spectroscopy :
    • Aldehyde protons resonate at δ9.8–10.4 .
    • Aromatic protons in 4-methylbenzyl groups appear as singlets near δ7.18 .

Data Tables

Table 1: Comparative Physical Properties

Compound Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Spectral Features (IR/NMR)
This compound N/A N/A 256.29 N/A
4-Methoxy-2-((4-methoxybenzyl)oxy)benzaldehyde N/A 82 272.29 IR: 1,680 (C=O), 1,250 (C-O)
2-((1-(4-Methylbenzyl)-1H-triazol-4-yl)oxy)benzaldehyde 142 68 293.32 δ10.41 (s, 1H, CHO), δ5.49 (s, 2H, OCH₂)

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Example Compound Impact on Reactivity
Methoxy (OCH₃) Electron-donating 10a Stabilizes intermediates; enhances nucleophilic substitution yields.
Nitro (NO₂) Electron-withdrawing 3-Methoxy-4-(4-nitrobenzyloxy)-benzaldehyde Increases electrophilicity of aldehyde; useful in condensation reactions.
Propargyl (C≡CH) Moderate 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde Enables click chemistry modifications (e.g., triazole formation).

Biological Activity

3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde (C16H16O3), an aromatic aldehyde, has garnered attention in the scientific community for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a methoxy group and a benzyl ether, which contribute to its unique chemical reactivity and solubility characteristics. Its molecular weight is approximately 256.30 g/mol, and it possesses a strong aromatic character, making it suitable for various applications in organic synthesis and medicinal chemistry.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. For example, Tapondjou et al. reported strong antifungal activity against Candida albicans, Aspergillus niger, and Penicillium species.

2. Antioxidant Activity
The compound has shown promising antioxidant properties by inhibiting lipid peroxidation, which is crucial for protecting cells from oxidative stress. This activity suggests potential applications in preventing oxidative damage in biological systems.

3. Insecticidal Activity
In addition to its antimicrobial properties, this compound has been studied for its insecticidal effects, particularly against termites. This aspect highlights its potential use in agricultural settings as a natural pesticide.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets such as enzymes or receptors. The aldehyde functional group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. Additionally, the methoxy and benzyl ether groups may enhance the compound's solubility and membrane permeability, facilitating its bioactivity.

Toxicity and Safety Profile

While the compound exhibits beneficial biological activities, safety assessments indicate it may be a skin and eye irritant and harmful if ingested or inhaled. Therefore, appropriate safety precautions should be taken when handling this chemical in laboratory settings.

Summary of Research Findings

Study Biological Activity Findings
Tapondjou et al.AntifungalStrong activity against Candida albicans, Aspergillus niger, Penicillium sp.
Antioxidant StudiesAntioxidantSignificant inhibition of lipid peroxidation
Insecticidal ResearchInsecticidalEffective against termites

Current State of Research

Current research on this compound primarily focuses on its antimicrobial, antifungal, antioxidant properties, and insecticidal activity. However, further studies are necessary to fully elucidate its mechanisms of action and explore its potential applications in pharmaceuticals and agrochemicals.

Future Directions

Future research could aim to:

  • Investigate the compound's toxicity profile more comprehensively.
  • Explore formulations that enhance water solubility for broader applications.
  • Assess the compound's efficacy in vivo to validate its potential therapeutic uses.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Methoxy-2-[(4-methylbenzyl)oxy]benzaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution. For example, react 3-methoxy-2-hydroxybenzaldehyde with 4-methylbenzyl chloride/bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux (80–100°C, 12–24 hours). Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of aldehyde to benzyl halide) and inert atmosphere to prevent oxidation .
  • Data Consideration : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 7:3) and confirm purity using HPLC (>95% by area normalization).

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at δ ~10.1 ppm, methoxy singlet at δ ~3.8 ppm) .
  • FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion [M+H]⁺ .

Q. How does the substitution pattern (methoxy and 4-methylbenzyloxy groups) influence solubility and reactivity?

  • Methodology : Test solubility in solvents (e.g., DMSO, ethanol, chloroform) via gravimetric analysis. Reactivity studies involve probing the aldehyde group’s susceptibility to oxidation (e.g., KMnO₄ in acidic conditions) or nucleophilic addition (e.g., Grignard reagents) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic effects of substituents on reaction pathways?

  • Methodology : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Compare activation energies for reactions (e.g., aldol condensation) with/without substituents. Validate predictions experimentally via kinetic studies .

Q. What strategies resolve contradictions in reported biological activity data for similar benzaldehyde derivatives?

  • Methodology :

  • Meta-analysis : Systematically review literature (e.g., PubMed, SciFinder) to identify variables (e.g., assay type, cell lines).
  • Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., MTT assay in HEK293 cells) .
  • SAR Analysis : Compare structural analogs (e.g., 3-ethoxy vs. 3-methoxy derivatives) to isolate substituent effects .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways or degradation mechanisms?

  • Methodology : Synthesize labeled analogs (e.g., ¹³C at the aldehyde position) and track via LC-MS/MS in in vitro hepatic microsome assays. Quantify metabolites (e.g., carboxylic acid derivatives) and identify rate-limiting steps .

Q. What role does crystal engineering play in enhancing the compound’s stability for X-ray studies?

  • Methodology : Co-crystallize with co-formers (e.g., nicotinamide) via solvent evaporation. Analyze crystal packing using single-crystal XRD (e.g., CCDC deposition) to identify stabilizing interactions (e.g., CH-π, hydrogen bonds) .

Methodological Considerations Table

Question TypeKey TechniquesCritical ParametersReferences
SynthesisReflux, TLC, inert atmosphereStoichiometry, solvent polarity
Structural AnalysisNMR, FTIR, HRMSDeuterated solvents, ionization mode
Reactivity StudiesKinetic assays, computational modelingTemperature, electrophile strength
Biological EvaluationDose-response assays, SARCell line selection, assay standardization

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